5-Octyloxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
5-octoxy-1H-indole |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-12-18-15-8-9-16-14(13-15)10-11-17-16/h8-11,13,17H,2-7,12H2,1H3 |
InChI Key |
WUZNRNLJGSQNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Hydroxyindole Derivatives
A common approach to prepare 5-octyloxy-1H-indole involves the alkylation of 5-hydroxyindole or 5-hydroxymethylindole intermediates with an octyl halide under basic conditions.
- Starting material: 5-Hydroxyindole or 5-hydroxymethylindole
- Alkylating agent: Octyl bromide or octyl chloride
- Base: Potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
This method is supported by analogous syntheses of alkoxyindoles reported in literature, where hydroxyindole intermediates are treated with alkyl halides in the presence of a base to afford the corresponding alkoxyindoles.
One-Pot Synthesis via Consecutive Reduction, Cyclization, and Alkylation
A more advanced and efficient method involves a one-pot synthesis starting from nitro-substituted precursors, proceeding through reduction, intramolecular condensation, and nucleophilic alkylation steps without isolating intermediates.
- Reduction: Nitroindole precursors are reduced using tin(II) chloride dihydrate (SnCl2·2H2O) to form hydroxyamine intermediates.
- Cyclization: Intramolecular condensation forms hydroxyindoline intermediates.
- Dehydration and nucleophilic addition: Formation of conjugate nitrones followed by 1,5-nucleophilic addition of an alcohol (e.g., octanol) to yield 1-hydroxyindoles.
- Alkylation: The 1-hydroxyindoles are alkylated in situ with octyl halides under basic conditions to afford this compound.
Optimized conditions reported:
| Parameter | Condition |
|---|---|
| Reducing agent | SnCl2·2H2O (3.3 equivalents) |
| Alcohol nucleophile | Octanol (2 equivalents) |
| Reduction temperature | 40 °C |
| Alkylation base | DBU (10 equivalents) |
| Alkylating agent | Octyl bromide (2 equivalents) |
| Alkylation temperature | 25–50 °C |
| Reaction time | Reduction: 1–2 h; Alkylation: 1–4 h |
This method yields this compound in moderate to good yields (approximately 30-40%) and benefits from the elimination of intermediate purification steps, improving overall efficiency.
Fischer Indole Synthesis Adaptation
The classical Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions, can be adapted to introduce octyloxy substituents at the 5-position by using appropriately substituted starting materials or post-synthesis functionalization.
- Starting materials: Phenylhydrazine and 5-octyloxy-substituted ketones or aldehydes
- Conditions: Acidic medium, typically reflux in ethanol or acetic acid
- Outcome: Formation of this compound via cyclization
Though direct reports of this compound synthesis by this method are scarce, the Fischer synthesis remains a foundational route for indole derivatives and can be modified for this target compound.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation of Hydroxyindoles | 5-Hydroxyindole, octyl halide, base | Straightforward, well-established | Requires isolation of intermediates | 40–60 |
| One-Pot Reduction & Alkylation | Nitroindole precursor, SnCl2·2H2O, octanol, DBU, octyl bromide | Efficient, no intermediate isolation | Moderate yields, longer reaction time | 30–40 |
| Fischer Indole Synthesis | Phenylhydrazine, substituted ketone/aldehyde, acid | Classical, versatile | Requires substituted starting materials | Variable |
Research Data and Results
From the one-pot synthesis study, the following data illustrates the optimization of alkylation conditions for 1-alkoxyindoles (analogous to this compound):
| Entry | Alcohol (R1OH) | Alkyl Halide (R2Y) | Base (equiv.) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | Benzyl bromide | 5 | 28 |
| 2 | Benzyl alcohol | Benzyl bromide | 10 | 32 |
| 3 | Octanol | Octyl bromide | 10 | 33* |
*Estimated yield based on analogous reactions with octanol.
The data suggest that increasing the base equivalents improves alkylation efficiency, and one-pot methods slightly outperform stepwise synthesis in yield.
Chemical Reactions Analysis
Types of Reactions: 5-Octyloxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
The indole scaffold is well-known for its diverse biological activities, and 5-octyloxy-1H-indole is no exception. Its structural similarity to other bioactive indoles suggests it may have significant pharmacological potential. Here are some key applications:
- Drug Development : this compound may serve as a lead compound for developing new drugs targeting various diseases. The enhanced hydrophobicity from the octyl group can improve membrane permeability and bioavailability, making it a promising candidate for drug formulations aimed at treating conditions such as cancer or infectious diseases.
- Antiviral Activity : Research on related indole derivatives has shown promising anti-HBV (hepatitis B virus) activities. The optimization of similar compounds has led to the development of effective antiviral agents, indicating that this compound could be explored for similar therapeutic effects .
- Anticancer Properties : Indole derivatives have been extensively studied for their anticancer activities. The unique structure of this compound may contribute to its potential effectiveness against various cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest .
Material Science Applications
In addition to its pharmaceutical potential, this compound has applications in material science:
- Supramolecular Chemistry : The compound's ability to form supramolecular structures can be harnessed in creating novel materials with specific functionalities. For instance, studies involving bis(indole) derivatives have demonstrated their capacity to form stable double helix structures that can transport ions across lipid bilayers, suggesting that this compound could be used in developing smart materials with biomedical applications .
- Self-Assembly : The hydrophobic nature of the octyl group may facilitate self-assembly processes, leading to the formation of nanostructures that can be utilized in drug delivery systems or as scaffolds in tissue engineering.
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5-Methylindole | Indole with a methyl group at the 5-position | Involved in tryptophan metabolism; naturally occurring |
| 6-Bromoindole | Indole with a bromine atom at the 6-position | Exhibits unique reactivity; used in medicinal chemistry |
| 7-Hydroxyindole | Hydroxyl group at the 7-position | Known for antioxidant properties; neuroprotective effects |
| 2-(Octyloxy)indole | Indole with an octyloxy substituent at the 2-position | Enhanced solubility and surfactant properties |
The presence of the octyl substituent in this compound enhances its lipophilicity compared to other derivatives, potentially influencing its biological interactions and efficacy.
Mechanism of Action
The mechanism of action of 5-Octyloxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The octyloxy group can enhance its ability to penetrate cell membranes, potentially increasing its efficacy. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
Lipophilicity and Bioavailability :
- The octyloxy group in 5-Octyloxy-1H-indole confers higher lipophilicity than analogs with shorter chains (e.g., methoxy or ethoxy) or polar groups (e.g., carboxylic acid). This property may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- In contrast, 6-(2-Azidoethoxy)-1H-indole () balances hydrophilicity and reactivity for bioconjugation, making it suitable for probe development .
Synthetic Challenges: Longer alkyl chains (e.g., octyloxy) may reduce reaction yields due to steric hindrance during substitution, compared to smaller groups like benzyloxy (98% yield in ) . Fluorinated indoles (–6) require specialized reagents (e.g., CuI for CuAAC), whereas non-halogenated derivatives are often synthesized via simpler alkylation or cyclization .
Biological Activity :
- Triazole-containing indoles (e.g., –6) exhibit antioxidant properties, attributed to radical scavenging by the triazole ring .
- Thiol-oxadiazole derivatives () show antimicrobial effects, likely due to sulfur’s nucleophilic reactivity .
Data Tables
Table 1: Physical Properties of Selected Indole Derivatives
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 5-Benzyloxy-1H-indole-2-carboxylic acid | 193–195 | 98 | Benzyloxy, carboxylic acid |
| 6-(2-Azidoethoxy)-1H-indole | Not reported | 91 | Azidoethoxy |
| 5-Fluoro-triazolyl-indole (5b) | Not reported | 42 | Fluoro, triazole |
| 5-(Indol-3-yl-methyl)-oxadiazole-thiol | Not reported | High* | Oxadiazole-thiol |
Critical Analysis of Evidence
- Synthesis Reproducibility : Methods in and achieved high yields (>90%), likely due to optimized reaction conditions (e.g., reflux with NaOH or azide exchange). In contrast, triazole derivatives (–6) had lower yields (22–42%), possibly due to side reactions in CuAAC .
- Structural-Activity Relationships : The octyloxy group’s lipophilicity could position this compound as a candidate for lipid-rich tissue targeting, whereas polar derivatives (e.g., carboxylic acids) may favor renal excretion .
Q & A
Q. Key Considerations :
- Solvent choice : DMF or DMSO improves solubility of the octyl chain .
- Temperature : Prolonged heating (>12 hours) may be required for complete alkylation due to the long hydrocarbon chain .
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : The octyloxy group’s methylene protons (δ 1.2–1.6 ppm) and methine protons adjacent to oxygen (δ 3.9–4.2 ppm) are diagnostic. Aromatic protons typically appear at δ 6.5–7.5 ppm .
- X-ray crystallography : Resolves substituent orientation and packing effects. For example, in 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, the dihedral angle between indole rings was 78.6° .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁NO requires m/z 243.1623) .
How can researchers optimize reaction conditions to improve the yield of this compound?
Q. Advanced Research Focus
- Catalyst screening : CuI in PEG-400/DMF mixtures increases coupling efficiency for bulky alkoxy groups .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes .
- Purification challenges : Use silica gel chromatography with hexane:EtOAc (8:2) to separate the product from unreacted octyl bromide .
Q. Advanced Research Focus
- Chain length : Longer alkoxy groups (e.g., octyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Substituent position : 5-substitution on the indole ring maximizes steric complementarity in enzyme binding pockets (e.g., kinase inhibition) .
- Electron-withdrawing effects : Methoxy and ethoxy groups increase electron density on the indole nitrogen, modulating hydrogen-bonding interactions .
Case Study : 4-Ethoxy-1H-indole showed 2-fold higher antimicrobial activity than 4-methoxy derivatives due to improved hydrophobic interactions .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Q. Methodological Focus
- Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and incubation times to minimize variability .
- Metabolic stability testing : Compare half-life in liver microsomes to rule out pharmacokinetic discrepancies .
- Docking studies : Analyze binding modes with targets like serotonin receptors to explain potency differences .
Example : Discrepancies in anticancer activity may arise from variations in ROS generation assays; validate using multiple probes (e.g., DCFH-DA and MitoSOX) .
What advanced computational methods are used to predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- DFT calculations : Predict HOMO/LUMO energies to assess redox potential. For 5-Methoxy-1H-indole, HOMO = −5.2 eV .
- MD simulations : Model octyl chain flexibility in lipid bilayers to study membrane interaction .
- LogP estimation : Use software like MarvinSuite; experimental LogP for 5-Ethoxy-1H-indole is 2.96, while 5-Octyloxy derivatives exceed 4.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
